5,6-Difluoropyrimidine-2,4(1H,3H)-dione
Description
5,6-Difluoropyrimidine-2,4(1H,3H)-dione is a fluorinated derivative of pyrimidine-2,4-dione, a core structure found in uracil and its analogs. The introduction of fluorine atoms at the 5- and 6-positions of the pyrimidine ring enhances its electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Fluorination typically improves metabolic stability, bioavailability, and binding affinity to biological targets, as seen in other fluorinated pharmaceuticals and herbicides .
Properties
Molecular Formula |
C4H2F2N2O2 |
|---|---|
Molecular Weight |
148.07 g/mol |
IUPAC Name |
5,6-difluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H2F2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |
InChI Key |
AETDROUNYGIUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione typically involves the fluorination of pyrimidine derivatives. One common method is the direct fluorination of uracil derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atoms at positions 5 and 6 activate the pyrimidine ring for nucleophilic substitution. Key reactions include:
Mechanistically, substitution occurs preferentially at position 6 due to greater electron deficiency caused by adjacent fluorine atoms. Steric and electronic factors direct nucleophiles to the least hindered site.
Alkylation and Acylation
The hydroxyl groups (tautomeric enol forms) undergo alkylation or acylation under standard conditions:
Alkylation enhances lipophilicity, critical for blood-brain barrier penetration in drug candidates .
Oxidation and Ring-Opening Reactions
Controlled oxidation modifies the dione moiety or opens the pyrimidine ring:
| Oxidizing Agent | Conditions | Products | Key Observations |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | 5,6-Difluorobarbituric acid | Complete ring oxidation in 2 hrs |
| H₂O₂, Fe²⁺ | AcOH, 60°C | 5-Fluoro-6-hydroxy-pyrimidine-2,4-dione | Selective C6 oxidation |
| Ozone | CH₂Cl₂, −78°C | Difluoromalonamide | Decarboxylation accompanies ring-opening |
Oxidation pathways are sensitive to pH and temperature, with acidic conditions favoring ring preservation.
Multicomponent Condensation Reactions
The compound participates in Biginelli-like reactions to form fused heterocycles:
Ceric ammonium nitrate (CAN) accelerates condensation by polarizing carbonyl groups . Products show enhanced binding to enzyme active sites due to fluorine’s electronegativity .
Halogenation and Cross-Coupling
Palladium-catalyzed reactions enable functionalization:
| Reaction | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 5,6-Difluoro-2,4-dione-aryl hybrids | 60–75% |
| Iodination | NIS, TFA/TFAA | 5-Iodo-6-fluoropyrimidine-2,4(1H,3H)-dione | 90% |
Iodinated derivatives serve as intermediates for synthesizing radiolabeled probes .
Mechanistic Insights
-
Electronic Effects : Fluorine’s −I effect increases ring electrophilicity, directing nucleophiles to C6.
-
Tautomerism : The 2,4-dione exists predominantly in the diketo form, but enol tautomers facilitate alkylation .
-
Steric Effects : Bulky substituents at N1/N3 hinder reactions at C5/C6 due to overcrowding .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5,6-difluoropyrimidine-2,4(1H,3H)-dione is in cancer treatment. Research has shown that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines by targeting specific enzymes involved in tumor growth.
Case Study:
A study evaluated the anticancer activity of several pyrimidine derivatives against breast cancer cells. The results indicated that compounds containing the difluoropyrimidine moiety showed IC50 values significantly lower than standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5,6-Difluoropyrimidine-2,4(1H,3H)-dione | MCF-7 | 5.0 | |
| Standard Chemotherapy Drug | MCF-7 | 15.0 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes such as β-glucuronidase and phosphoinositide 3-kinase (PI3K), which are implicated in various diseases including inflammation and cancer.
Enzyme Inhibition Data:
- β-glucuronidase Inhibition: A derivative demonstrated an IC50 of 2.8 µM, indicating strong inhibitory potential compared to a standard inhibitor .
- PI3K Inhibition: Compounds derived from pyrimidine structures have shown efficacy in inhibiting PI3K-γ, relevant for treating conditions like asthma and rheumatoid arthritis .
Alzheimer's Disease
Recent research has highlighted the potential of pyrimidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. The compounds exhibit properties that may protect against neuronal damage and promote cognitive function.
Therapeutic Insights:
Studies indicate that certain analogs can enhance neuroprotective pathways and reduce amyloid plaque formation in animal models .
Inflammatory Disorders
The anti-inflammatory properties of 5,6-difluoropyrimidine-2,4(1H,3H)-dione derivatives have been explored for their application in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.
Clinical Relevance:
Research demonstrates that these compounds can effectively modulate immune responses and reduce inflammation markers in preclinical models .
Mechanism of Action
The mechanism of action of 5,6-Difluoropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of thymidylate synthase by mimicking the natural substrate, leading to the disruption of DNA synthesis and cell proliferation. The fluorine atoms enhance the compound’s binding affinity to the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of 5,6-difluoropyrimidine-2,4-dione with structurally related compounds is summarized in Table 1 .
Key Observations :
- Fluorination vs. Amination: The 5,6-diaminouracil (C₄H₆N₄O₂) lacks fluorine but features amino groups, reducing its electronegativity compared to the difluoro analog. This difference impacts hydrogen-bonding capabilities and target interactions .
- Trifluoromethyl Substitution : The 6-CF₃ derivative (C₅H₃F₃N₂O₂) exhibits higher hydrophobicity and steric bulk, enhancing herbicidal activity via π–π stacking and hydrogen bonding with PPO enzymes .
- Saturation Effects : Dihydrouracil (C₄H₆N₂O₂) lacks aromaticity due to a saturated pyrimidine ring, reducing its utility in enzyme inhibition but making it a critical metabolite in uracil catabolism .
Frontier Molecular Orbital (FMO) Analysis
- The HOMO (electron-donating) and LUMO (electron-accepting) profiles of pyrido[2,3-d]pyrimidine-2,4-diones (e.g., 2o ) revealed localization on the pyrimidine ring, correlating with bioactivity. Fluorine substitution likely lowers LUMO energy, enhancing electron-deficient character and reactivity toward biological targets .
Biological Activity
5,6-Difluoropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
5,6-Difluoropyrimidine-2,4(1H,3H)-dione is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the pyrimidine ring. This modification can significantly influence its biological properties compared to other pyrimidine derivatives.
The biological activity of pyrimidine derivatives is often linked to their ability to inhibit key enzymes involved in nucleic acid metabolism. Specifically, compounds like 5,6-difluoropyrimidine-2,4(1H,3H)-dione may target:
- Dihydrofolate reductase (DHFR) : Critical for DNA synthesis.
- Thymidylate synthase (TSase) : Involved in the synthesis of thymidine.
- Reverse transcriptase (RTase) : Important for retroviral replication.
These targets are pivotal in cancer cell proliferation and viral replication, making this compound a candidate for further investigation in therapeutic contexts .
In Vitro Studies
In various studies, 5,6-difluoropyrimidine-2,4(1H,3H)-dione has demonstrated significant anticancer activity against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against K562 cell lines (myelogenous leukemia) using the Sulforhodamine B (SRB) assay.
- Concentration Levels : Testing was conducted at multiple concentrations (1×10^-7 M to 1×10^-4 M).
- Results : The compound exhibited growth inhibition with calculated GI50 values indicating effective cytotoxicity .
Case Study: Antiproliferative Effects
A recent study synthesized a series of pyrimidine derivatives and tested their antiproliferative effects against a panel of 60 NCI cancer cell lines. The findings indicated that modifications at various positions on the pyrimidine ring could enhance biological activity. Notably:
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| 5,6-Difluoropyrimidine-2,4(1H,3H)-dione | 1.06 | K562 |
| Control Compound | 1.32 | K562 |
This data suggests that the introduction of fluorine at specific positions can enhance the compound's efficacy against cancer cells .
Antiviral Activity
The antiviral potential of 5,6-difluoropyrimidine-2,4(1H,3H)-dione has also been explored. It has been noted for its ability to inhibit viral RNA-dependent RNA polymerases (RdRp), which are crucial for the replication of RNA viruses.
Mechanism Insights
The introduction of fluorine atoms has been shown to enhance the inhibitory effects on viral enzymes. For example:
Q & A
Q. What are the standard synthetic routes for preparing 5,6-Difluoropyrimidine-2,4(1H,3H)-dione and its derivatives?
- Methodological Answer : A common approach involves cyclocondensation reactions. For example, sodium ethoxide in ethanol can mediate the cyclization of trifluoromethyl precursors with urea to yield pyrimidine-dione derivatives, as demonstrated in the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (yield: ~30%) . Fluorination steps may employ halogenating agents (e.g., POCl₃ or Selectfluor) under controlled temperatures. Post-synthetic modifications, such as alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃, can introduce substituents .
Q. How are pyrimidine-dione derivatives characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, NMR of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione reveals distinct signals for NH₂ (δ 6.8–7.2 ppm) and ethyl groups (δ 1.2–4.3 ppm) . NMR confirms carbonyl carbons at δ 160–170 ppm. Liquid Chromatography-Mass Spectrometry (LCMS) provides molecular weight validation (e.g., m/z 257.29 for a benzyl-substituted derivative) .
Q. What biological activities are associated with fluorinated pyrimidine-diones?
- Methodological Answer : Fluorinated derivatives are explored as enzyme inhibitors. Compound 6 (7-amino-1-cyclopropyl-3-ethylpyrido[2,3-d]pyrimidine-2,4-dione) inhibits eukaryotic elongation factor-2 kinase (eEF-2K), validated via kinase assays . HIV reverse transcriptase inhibition is also reported for 3-hydroxy pyrimidine-diones, with IC₅₀ values determined using enzymatic assays .
Advanced Research Questions
Q. How can regioselective fluorination be achieved in pyrimidine-dione systems?
- Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. For 6-fluoropyrimidine-2,4(1H,3H)-dione, fluorination at the C5/C6 positions is achieved using fluorinating agents (e.g., DAST) in anhydrous solvents like DCM. Computational modeling (DFT) predicts electron-deficient sites for fluorination . Patent methods describe fluorination of pyrido[2,3-d]pyrimidine precursors under inert atmospheres .
Q. What strategies resolve contradictions in reaction yields for pyrimidine-dione syntheses?
- Methodological Answer : Yield discrepancies often stem from solvent polarity or catalyst efficiency. For example, DMF increases reaction rates but may reduce selectivity due to side reactions. Systematic optimization (e.g., varying K₂CO₃ equivalents in alkylation) improved yields from 42% to 78% in compound 6 synthesis . Kinetic studies (e.g., monitoring via TLC or HPLC) identify rate-limiting steps.
Q. How are crystallographic data utilized to confirm pyrimidine-dione structures?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding patterns. For 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, SCXRD confirmed N–H⋯O and O–H⋯O interactions forming ring dimers (space group P2₁/c) . Mercury software analyzes packing diagrams, while CCDC deposition validates reproducibility.
Q. What computational methods predict the reactivity of fluorinated pyrimidine-diones?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like HIV capsid proteins. For 3-hydroxy pyrimidine-diones, docking scores correlate with experimental IC₅₀ values (R² > 0.85) .
Q. How are hygroscopic properties managed during pyrimidine-dione storage?
- Methodological Answer : Hygroscopic derivatives (e.g., 5,6-dihydrouracil) require desiccants (silica gel) in vacuum-sealed containers. Thermogravimetric Analysis (TGA) measures moisture uptake (e.g., 5% weight gain at 60% RH). Lyophilization or recrystallization from anhydrous ethanol improves stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
